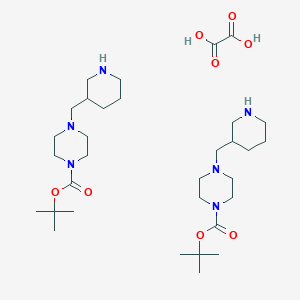
4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring through a carbonitrile group. The phenyl ring has a trifluoromethoxy group attached to it.Chemical Reactions Analysis
Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” are largely influenced by the presence of the trifluoromethylpyridine group . The unique physicochemical properties of this group are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
Photopolymerization Monitoring and Acceleration
A study by Ortyl et al. (2019) demonstrated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives showed higher sensitivity than other commercial probes and were able to accelerate cationic photopolymerization processes. This dual functionality suggests their potential in polymer science for developing new materials and improving polymerization techniques (Ortyl et al., 2019).
Antimicrobial and Antioxidant Activity
Lagu and Yejella (2020) investigated 2-amino-pyridine-3-carbonitrile derivatives for their antimicrobial and antioxidant activities. The study found that certain derivatives exhibited significant antimicrobial zones of inhibition and antioxidant capacities, highlighting their potential in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).
Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and tested their efficacy as corrosion inhibitors for mild steel in acidic conditions. The study found that these derivatives acted as mixed-type inhibitors, suggesting their application in protecting metal surfaces from corrosion, which is critical in industrial settings (Dandia et al., 2013).
Structural and Spectroscopic Analysis
Tranfić et al. (2011) conducted a comprehensive study on the structural and spectroscopic properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. This research provides insights into the compound's molecular structure, hydrogen bonding interactions, and spectral properties, contributing to a deeper understanding of such compounds' chemical behavior (Tranfić et al., 2011).
Novel Synthesis Approaches
Tumey et al. (2008) reported a novel synthesis approach for thieno[2,3-b]pyridine-5-carbonitriles, showcasing a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization. This method represents a scalable and efficient way to produce key intermediates for kinase inhibitors, highlighting the compound's significance in drug discovery and development (Tumey et al., 2008).
Orientations Futures
Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are expected to find many novel applications in the future . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Propriétés
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZWJMSUCFHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)


![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)



![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)